1H-Pyrrole-1-methanol
CAS No.: 92776-61-9
Cat. No.: VC18666045
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92776-61-9 |
|---|---|
| Molecular Formula | C5H7NO |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | pyrrol-1-ylmethanol |
| Standard InChI | InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2 |
| Standard InChI Key | UWYCMJHIERYINA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1H-Pyrrole-1-methanol consists of a five-membered aromatic pyrrole ring (C₄H₄N) with a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom. The molecular formula C₅H₇NO corresponds to a molar mass of 113.12 g/mol. The planar pyrrole ring exhibits aromaticity due to the delocalization of six π-electrons (four from the double bonds and two from the nitrogen lone pair). The hydroxymethyl group introduces a polar, hydrogen-bonding-capable substituent, enhancing solubility in protic solvents and enabling interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₇NO | |
| Molar mass | 113.12 g/mol | |
| Hybridization (N) | sp² | |
| Aromatic system | 6 π-electrons | |
| Functional groups | Pyrrole ring, hydroxymethyl |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. The ¹H NMR spectrum typically shows signals for the pyrrole protons (δ 6.2–6.8 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH) . The IR spectrum reveals O-H stretching vibrations near 3200–3400 cm⁻¹ and C-N stretches at 1200–1300 cm⁻¹.
Synthetic Methodologies
Direct Hydroxymethylation
The most common synthesis involves the reaction of pyrrole with formaldehyde under acidic or basic conditions:
Optimized conditions include using methanol or ethanol as solvents at 25–60°C, achieving yields of 60–80%. Side reactions, such as over-alkylation or polymerization, are minimized by controlling stoichiometry and reaction time .
Table 2: Representative Synthetic Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | Methanol | 25 | 65 | |
| Paraformaldehyde | Dioxane | 60 | 75 | |
| Glyoxylic acid | Water | 40 | 70 |
Alternative Routes
Palladium-catalyzed reactions and multi-component condensations offer complementary pathways. For example, Pd(OAc)₂-mediated cyclizations enable the incorporation of sulfonyl or carbonyl groups at specific positions on the pyrrole ring . These methods are valuable for generating derivatives with tailored biological or electronic properties .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5). The hydroxymethyl group directs incoming electrophiles to these sites due to its electron-donating resonance effects . Common reactions include:
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Sulfonation: Treatment with sulfonyl chlorides yields sulfonated derivatives .
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Acylation: Acetic anhydride acetylates the hydroxymethyl group, forming esters.
Hydrogen Bonding and Supramolecular Assembly
The -CH₂OH group participates in O-H···N hydrogen bonds, influencing crystallization behavior. In the solid state, 1H-pyrrole-1-methanol forms cyclic trimers via head-to-tail hydrogen bonding, akin to 1H-imidazole-1-methanol . These interactions are critical for designing coordination polymers or drug delivery systems .
Biological and Industrial Applications
Medicinal Chemistry
1H-Pyrrole-1-methanol serves as a precursor for bioactive molecules, including:
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Antimicrobial agents: Derivatives exhibit activity against Gram-positive bacteria.
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Kinase inhibitors: The hydroxymethyl group enhances binding to ATP pockets .
Materials Science
The compound’s electronic properties make it suitable for:
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Conductive polymers: Pyrrole-based polymers doped with hydroxymethyl groups show improved conductivity.
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Metal-organic frameworks (MOFs): Hydrogen-bonding motifs facilitate the construction of porous networks .
Future Directions
Research should prioritize:
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